REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][C:5]([CH:9]2[CH2:11][CH2:10]2)=[N:6][C:7]=1Cl.[NH3:15].Cl>O>[NH2:15][C:7]1[N:6]=[C:5]([CH:9]2[CH2:11][CH2:10]2)[N:4]=[C:3]([C:12]([OH:14])=[O:13])[C:2]=1[Cl:1]
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=NC1Cl)C1CC1)C(=O)O
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.26 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
excess water (about 600 mL) was removed by distillation at 50° C./9 kPa
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtered wet cake was washed with water (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum-oven at 55° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=N1)C1CC1)C(=O)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |